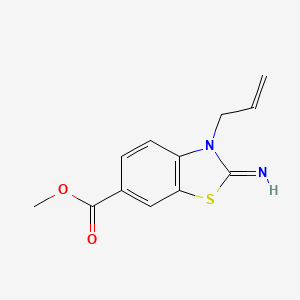

Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Description

Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring:

- A methyl ester at the 6-position, enhancing lipophilicity and influencing pharmacokinetics.

This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, particularly in targeting receptors like angiotensin II () or modulating antiglutamatergic activity ().

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

methyl 2-imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |

InChI |

InChI=1S/C12H12N2O2S/c1-3-6-14-9-5-4-8(11(15)16-2)7-10(9)17-12(14)13/h3-5,7,13H,1,6H2,2H3 |

InChI Key |

ZOJLPQPDYFAYKL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C |

Origin of Product |

United States |

Preparation Methods

Table 1: Typical Alkylation Conditions for Benzothiazole Derivatives

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of lithium salt | Benzothiazole + LiOH in ethanol or IMS | Stir 1-2 hours at reflux, filter, dry |

| Alkylation | Lithium salt + allyl bromide in DMF or THF | Stoichiometric or slight excess alkylating agent, reflux or ambient temperature |

| Workup | Filtration, solvent evaporation, purification | Optional salt formation (e.g., HCl salt) |

Analytical and Monitoring Techniques

Throughout the synthesis, reaction progress and product purity are monitored by:

- Thin-layer chromatography (TLC)

- Nuclear magnetic resonance (NMR) spectroscopy to confirm structural features such as the imino group and allyl substituent

- Infrared (IR) spectroscopy for functional group identification

- Mass spectrometry (MS) for molecular weight confirmation

- Chromatographic techniques (HPLC, GC) for purity assessment

Summary of a Representative Preparation Method

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of benzothiazole intermediate | 2-Aminothiophenol derivative + aldehyde/carboxylic acid | Benzothiazole core with carboxyl group |

| 2 | Formation of lithium salt | Slurry benzothiazole with LiOH in ethanol or IMS, reflux 1-2 h | Lithium salt intermediate |

| 3 | Alkylation with allyl bromide | React lithium salt with allyl bromide in DMF or THF, reflux or ambient temp | Allyl-substituted benzothiazole |

| 4 | Imino group formation | Condensation with suitable amine/aldehyde under controlled pH and temperature | Imino functionalized product |

| 5 | Esterification (if needed) | Methanol + acid catalyst | Methyl ester formation |

| 6 | Purification and characterization | Filtration, evaporation, chromatography, NMR, IR, MS | Pure methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |

Notes on Reaction Conditions and Variations

- The choice of solvent for lithium salt formation and alkylation is critical; polar aprotic solvents such as dimethylformamide or tetrahydrofuran favor alkylation efficiency.

- Alkylating agents can vary; allyl bromide is preferred for introducing the prop-2-en-1-yl group.

- Reaction temperature influences rate and selectivity; reflux conditions often improve yield but require monitoring to avoid side reactions.

- Use of industrial methylated spirits (IMS) as solvent for lithium salt formation offers cost benefits and effective reaction medium.

- Purification may involve conversion to hydrochloride salts for improved stability and handling.

Research and Patent Sources

- Patent WO2015043995A1 describes preparation of lithium salts of benzisothiazolinones and their alkylation with various alkylating agents, including methyl and butyl halides, which can be adapted for allyl halides to prepare related benzothiazole derivatives.

- Chemical suppliers and databases such as EvitaChem and MolPort provide synthetic routes and analytical data on benzothiazole derivatives with similar substitution patterns, emphasizing multi-step synthesis involving condensation, alkylation, and esterification steps.

- While specific literature on methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is limited, general synthetic methodologies for benzothiazole derivatives and their N-substituted analogs are well-documented and can be adapted accordingly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The imino group and the benzothiazole ring are key functional groups that interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacologically Active Benzothiazole Derivatives

Table 1: Key Structural and Functional Differences

Key Findings:

Substituent Effects on Bioactivity: The 3-prop-2-en-1-yl group in the target compound and 3(1) () may enhance receptor binding via hydrophobic interactions, as seen in angiotensin II antagonists . In contrast, 3-(2-methylthio)ethyl in ’s derivatives improves antiglutamatergic potency, suggesting substituent-dependent target specificity . The 6-COOCH₃ group in the target compound and ’s benzoxazole analog influences solubility and membrane permeability.

Salt Forms and Solubility :

Structural Modifications in Related Heterocycles

Table 2: Physicochemical and Electronic Comparisons

Key Observations:

- In contrast, methoxy () or methylthio () groups prioritize steric or electronic modulation .

- 2-Imino vs. 2-Oxidanylidene: The imino group in the target compound enables stronger hydrogen-bond donor activity compared to the keto group in ’s benzoxazole analog, which may favor interactions with polar receptor residues .

Biological Activity

Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole core with an imino group and a carboxylate moiety. Its structure can be represented as follows:

Synthesis

The synthesis of Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step reactions starting from benzothiazole derivatives. The process may include:

- Formation of the benzothiazole ring.

- Introduction of the prop-2-en-1-yl group through alkylation.

- Finalization with the methyl esterification of the carboxylic acid.

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has shown effectiveness against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 15 µg/mL |

| Candida albicans | 30 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent in clinical settings .

Cytotoxicity and Antitumor Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it exhibited selective cytotoxicity against tumorigenic cells while showing lower toxicity to normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| WI-38 (Normal) | >100 |

| MDA-MB-231 (Breast) | 22 |

| HeLa (Cervical) | 18 |

The selectivity index indicates that Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate may serve as a lead compound for further development in cancer therapy .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The imino group may interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : Its structural features allow for interaction with various receptors involved in cellular signaling pathways.

Case Studies

A recent study focused on the synthesis and biological evaluation of a series of benzothiazole derivatives, including Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate. The study reported promising results in terms of both antimicrobial and antitumor activities, highlighting the compound's potential in drug development .

Q & A

Advanced Research Question

- ¹H/¹³C NMR : Chemical shifts >160 ppm (¹³C) for the imino carbon support the imine tautomer.

- IR Spectroscopy : N—H stretches (~3400 cm⁻¹) versus C=N stretches (~1650 cm⁻¹) indicate tautomeric equilibrium.

- SC-XRD : Bond length alternation (e.g., C=N ~1.28 Å vs. C—N ~1.35 Å) confirms dominance of the imino form .

How is the compound’s stability under varying pH and temperature conditions assessed?

Basic Research Question

- HPLC-UV : Monitor degradation products (e.g., hydrolysis of the methyl ester to carboxylic acid at pH >9).

- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures >200°C indicate thermal stability.

- Accelerated stability studies (40°C/75% RH for 6 months) quantify shelf life .

What strategies mitigate synthetic byproducts like dihydrobenzothiazole ring-opened derivatives?

Advanced Research Question

- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce nucleophilic attack on the thiazole ring.

- Protecting Groups : Temporary protection of the imino group with Boc anhydride prevents undesired side reactions.

- LC-MS Monitoring : Early detection of m/z signatures for byproducts (e.g., m/z [M+H]⁺ +18 for hydrolyzed products) .

How does the compound’s electronic structure influence its UV-Vis and fluorescence properties?

Advanced Research Question

TD-DFT calculations correlate absorption bands (e.g., λmax ~350 nm) with π→π* transitions in the benzothiazole core. Solvatochromic shifts in ethanol vs. hexane indicate dipole moment changes. Fluorescence quantum yields (ΦF) are measured via comparative actinometry, with ΦF >0.2 suggesting applications as a bioimaging probe .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.